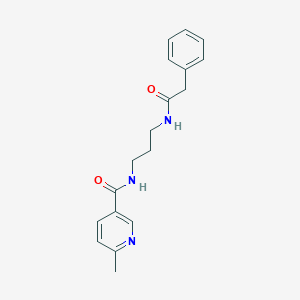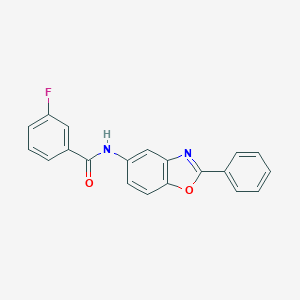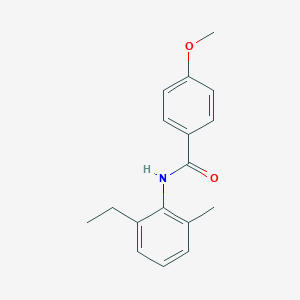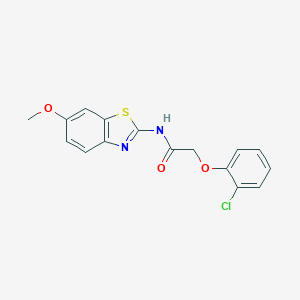
6-Methyl-N-(3-phenylacetylamino-propyl)-nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-N-(3-phenylacetylamino-propyl)-nicotinamide, also known as MPAP, is a synthetic compound that belongs to the group of nicotinamide derivatives. It has been extensively studied for its potential therapeutic applications in various fields of medicine, including neuroscience, cancer research, and immunology.
Mecanismo De Acción
The mechanism of action of 6-Methyl-N-(3-phenylacetylamino-propyl)-nicotinamide is not fully understood, but it is believed to involve multiple pathways. 6-Methyl-N-(3-phenylacetylamino-propyl)-nicotinamide has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in the cellular defense against oxidative stress. It also inhibits the activity of the nuclear factor kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
6-Methyl-N-(3-phenylacetylamino-propyl)-nicotinamide has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in the brain, which are associated with neurodegenerative diseases such as Alzheimer's disease. It has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In addition, it has been shown to enhance the immune response by regulating the production of cytokines and chemokines and enhancing the activity of natural killer cells and T cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-Methyl-N-(3-phenylacetylamino-propyl)-nicotinamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. It has been extensively studied for its potential therapeutic applications in various fields of medicine, which makes it a promising candidate for further research. However, 6-Methyl-N-(3-phenylacetylamino-propyl)-nicotinamide also has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Further studies are needed to elucidate its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for 6-Methyl-N-(3-phenylacetylamino-propyl)-nicotinamide research. In neuroscience, further studies are needed to investigate the potential therapeutic applications of 6-Methyl-N-(3-phenylacetylamino-propyl)-nicotinamide in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. In cancer research, further studies are needed to investigate the potential use of 6-Methyl-N-(3-phenylacetylamino-propyl)-nicotinamide as a chemotherapeutic agent or as an adjuvant therapy to enhance the efficacy of existing chemotherapy drugs. In immunology, further studies are needed to investigate the potential use of 6-Methyl-N-(3-phenylacetylamino-propyl)-nicotinamide as an immunomodulatory agent to enhance the immune response against cancer and viral infections. Overall, 6-Methyl-N-(3-phenylacetylamino-propyl)-nicotinamide has the potential to be a promising therapeutic agent in various fields of medicine, and further research is needed to fully elucidate its potential.
Métodos De Síntesis
The synthesis of 6-Methyl-N-(3-phenylacetylamino-propyl)-nicotinamide involves the reaction between 6-methyl-nicotinamide and 3-phenylacetylamino-propyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in anhydrous dichloromethane or other suitable solvents. The product is then purified by column chromatography or recrystallization to obtain pure 6-Methyl-N-(3-phenylacetylamino-propyl)-nicotinamide.
Aplicaciones Científicas De Investigación
6-Methyl-N-(3-phenylacetylamino-propyl)-nicotinamide has been studied extensively for its potential therapeutic applications in various fields of medicine. In neuroscience, 6-Methyl-N-(3-phenylacetylamino-propyl)-nicotinamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. It has also been shown to enhance memory and learning in animal models of Alzheimer's disease.
In cancer research, 6-Methyl-N-(3-phenylacetylamino-propyl)-nicotinamide has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to enhance the efficacy of chemotherapy drugs such as cisplatin and doxorubicin.
In immunology, 6-Methyl-N-(3-phenylacetylamino-propyl)-nicotinamide has been shown to modulate the immune response by regulating the production of cytokines and chemokines. It has also been shown to enhance the activity of natural killer cells and T cells, which play a crucial role in the immune response against cancer and viral infections.
Propiedades
Fórmula molecular |
C18H21N3O2 |
|---|---|
Peso molecular |
311.4 g/mol |
Nombre IUPAC |
6-methyl-N-[3-[(2-phenylacetyl)amino]propyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C18H21N3O2/c1-14-8-9-16(13-21-14)18(23)20-11-5-10-19-17(22)12-15-6-3-2-4-7-15/h2-4,6-9,13H,5,10-12H2,1H3,(H,19,22)(H,20,23) |
Clave InChI |
OUJSMSFLPHKLQT-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(C=C1)C(=O)NCCCNC(=O)CC2=CC=CC=C2 |
SMILES canónico |
CC1=NC=C(C=C1)C(=O)NCCCNC(=O)CC2=CC=CC=C2 |
Solubilidad |
46.7 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Ethoxy-N-(2-methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-benzamide](/img/structure/B251911.png)

![2-[(4-chlorophenyl)sulfanyl]-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide](/img/structure/B251920.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-fluorobenzamide](/img/structure/B251921.png)


![N-(3-{[(2-fluorophenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide](/img/structure/B251978.png)
![N-{3-[(3-fluorobenzoyl)amino]propyl}-1H-indole-2-carboxamide](/img/structure/B251980.png)
![N-(3-{[(4-methylphenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide](/img/structure/B251982.png)
![N-(3-{[(2-chlorophenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide](/img/structure/B251983.png)
![N-(3-{[(4-chlorophenoxy)acetyl]amino}propyl)-1H-indole-2-carboxamide](/img/structure/B251985.png)
![N-{3-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]propyl}-1H-indole-2-carboxamide](/img/structure/B251986.png)
![N-(2-{[(2-fluorophenyl)carbonyl]amino}ethyl)-2-phenylquinoline-4-carboxamide](/img/structure/B251989.png)
![N-(3-{[(4-chlorophenyl)acetyl]amino}propyl)-6-methylpyridine-3-carboxamide](/img/structure/B251993.png)